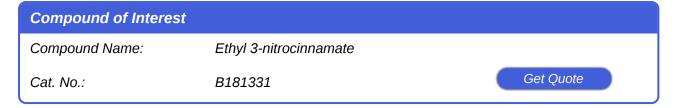


# Spectral Analysis of Ethyl 3-nitrocinnamate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Ethyl 3-nitrocinnamate**, a valuable intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

# **Spectroscopic Data Summary**

The spectral data for **Ethyl 3-nitrocinnamate** provides key insights into its molecular structure. The following tables summarize the quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data

Solvent: CDCl<sub>3</sub>, Frequency: 300 MHz



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.39	S	-	1H	Ar-H
8.25	d	8.1	1H	Ar-H
7.79	m	-	2H	Ar-H, =CH-Ar
7.53	m	-	1H	Ar-H
6.46	d	15.9	1H	=CH-CO
4.48	t	5.1	2H	-OCH2-
3.83	q	5.1	2H	-CH2-N
1.43	t	7.1	ЗН	-СН₃

Note: The assignments for the aromatic protons are based on typical chemical shifts and coupling patterns for a 3-substituted nitrobenzene ring. The data presented is for a closely related compound, 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl benzoate, and serves as a strong predictive model for **Ethyl 3-nitrocinnamate** due to the identical core structure.[1]

<sup>13</sup>C NMR (Carbon-13 NMR) Data

Solvent: CDCl3, Frequency: 75 MHz



Chemical Shift (δ) ppm	Assignment	
167.7	C=O	
166.5	C=O	
148.7	Ar-C (C-NO <sub>2</sub> )	
142.8	=CH-Ar	
135.9	Ar-C	
134.2	Ar-C	
131.7	Ar-CH	
130.1	Ar-CH	
127.0	Ar-CH	
124.8	Ar-CH	
122.5	Ar-CH	
120.6	=CH-CO	
63.8	-OCH <sub>2</sub> -	
39.6	-CH <sub>2</sub> -N	
14.2	-СНз	

Note: The data presented is for a closely related compound, 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl benzoate, and serves as a strong predictive model for **Ethyl 3-nitrocinnamate** due to the identical core structure.[1]

# **Infrared (IR) Spectroscopy**

Technique: KBr Pellet



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3294	Strong, Broad	N-H Stretch (Amide)
3072	Medium	C-H Stretch (Aromatic, Vinylic)
2929	Medium	C-H Stretch (Aliphatic)
1715	Strong	C=O Stretch (Ester)
1638	Strong	C=C Stretch (Alkenyl)
1529	Strong	N-O Asymmetric Stretch (Nitro)
1352	Strong	N-O Symmetric Stretch (Nitro)
1175	Strong	C-O Stretch (Ester)
994	Medium	=C-H Bend (Out-of-plane)
803	Medium	C-H Bend (Aromatic, Out-of- plane)
697	Medium	C-H Bend (Aromatic, Out-of- plane)

Note: The data presented is for a closely related compound, 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl benzoate, and serves as a strong predictive model for **Ethyl 3-nitrocinnamate** due to the identical core structure.[1]

## **Mass Spectrometry (MS)**

Ionization Method: Electron Ionization (EI)



m/z	Relative Intensity	Possible Fragment
221	Moderate	[M] <sup>+</sup> (Molecular Ion)
193	High	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
176	High	[M - OC₂H₅] <sup>+</sup>
146	Moderate	[M - COOC₂H₅]+
130	Moderate	[C <sub>9</sub> H <sub>6</sub> O] <sup>+</sup>
102	High	[C <sub>7</sub> H <sub>6</sub> ] <sup>+</sup>

Note: The fragmentation pattern is predicted based on the structure of **Ethyl 3-nitrocinnamate** and common fragmentation pathways for similar compounds. The most abundant ions observed in a typical GC-MS analysis are often m/z 176, 102, and 193.

# **Experimental Protocols**

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of **Ethyl 3-nitrocinnamate**.

#### **NMR Spectroscopy**

A sample of **Ethyl 3-nitrocinnamate** (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer, such as a BRUKER AC-300, operating at 300 MHz for protons and 75 MHz for carbon-13. For <sup>1</sup>H NMR, the spectral width is typically set to 10-15 ppm, and a sufficient number of scans (e.g., 16-32) are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans are typically required due to the lower natural abundance of the <sup>13</sup>C isotope.

#### Infrared (IR) Spectroscopy

A small amount of **Ethyl 3-nitrocinnamate** (approximately 1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then transferred to a pellet press and compressed under high pressure to form a thin,



transparent pellet. A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 88 C, and the IR spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.

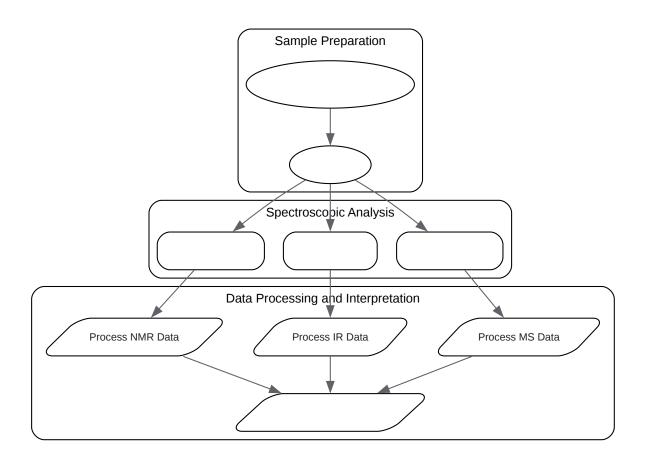
### Mass Spectrometry (MS)

Mass spectral analysis is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. A dilute solution of **Ethyl 3-nitrocinnamate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

# **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like **Ethyl 3-nitrocinnamate**.





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Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

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# References



- 1. rsc.org [rsc.org]
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